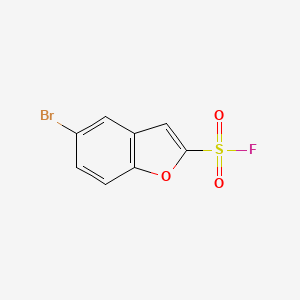

5-Bromo-1-benzofuran-2-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

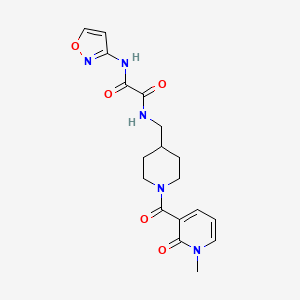

5-Bromo-1-benzofuran-2-sulfonyl fluoride is a useful research compound. Its molecular formula is C8H4BrFO3S and its molecular weight is 279.08. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorosulfonylation Reagents and Click Chemistry

5-Bromo-1-benzofuran-2-sulfonyl fluoride is closely related to compounds that serve as fluorosulfonylation reagents, such as 1-bromoethene-1-sulfonyl fluoride. These compounds are notable for their multifunctionality, possessing vinyl, bromide, and sulfonyl fluoride groups, making them tris-electrophiles. They are particularly valuable in sulfur(vi) fluoride exchange (SuFEx) click chemistry for synthesizing functionalized isoxazoles with sulfonyl fluoride moieties, demonstrating a practical approach to enhancing the SuFEx tool cabinet for diverse chemical synthesis applications (Jing Leng & Hua-Li Qin, 2018).

Electrochemical Oxidative Coupling for Sulfonyl Fluoride Synthesis

An innovative method for synthesizing sulfonyl fluorides, which are pivotal for click chemistry applications, employs electrochemical oxidative coupling of thiols and potassium fluoride. This technique is distinguished by its mild and environmentally benign conditions, demonstrating a broad substrate scope including alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. It highlights the versatility and efficiency of producing sulfonyl fluorides crucial for chemical research and development (G. Laudadio et al., 2019).

Enhancing Antimicrobial Activity

The development of a clickable connective hub, 1-bromo-2-triazolethane-1-sulfonyl fluoride, demonstrates the capacity for fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, including amino acids and pharmaceuticals. This application not only exemplifies the compound's versatility in chemical synthesis but also its potential in biomedical research, where modified drugs exhibited improved antimicrobial activity against Gram-positive bacteria, showcasing a direct application in enhancing the efficacy of existing antibiotics (Jing Leng et al., 2020).

Safety and Hazards

Future Directions

Research on natural products containing benzofuran has remarkably increased during the past few decades . Benzofuran compounds have strong biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Therefore, the future directions of 5-Bromo-1-benzofuran-2-sulfonyl fluoride could involve further exploration of its biological activities and potential applications.

Mechanism of Action

Target of Action

Benzofuran compounds, which include 5-bromo-1-benzofuran-2-sulfonyl fluoride, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran compounds have been shown to exhibit significant cell growth inhibitory effects . This suggests that this compound may interact with its targets to inhibit cell growth, potentially through mechanisms such as enzyme inhibition or interference with cellular signaling pathways.

Biochemical Pathways

For example, its anti-tumor activity suggests that it may interfere with pathways involved in cell growth and proliferation

Pharmacokinetics

The compound’s biological activities suggest that it is likely to be bioavailable and able to reach its cellular targets .

Result of Action

The result of the action of this compound is likely to be a reduction in cell growth, given its demonstrated cell growth inhibitory effects . This could result in a variety of molecular and cellular effects, depending on the specific cells and pathways targeted by the compound.

Properties

IUPAC Name |

5-bromo-1-benzofuran-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO3S/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTWXMKKQPYWHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate](/img/structure/B2525424.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2525425.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2525430.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-naphthalen-2-ylacetamide;hydrochloride](/img/structure/B2525434.png)

![5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2525439.png)

![methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine](/img/structure/B2525443.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2525445.png)

![N-(4-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2525446.png)